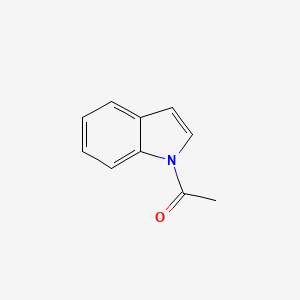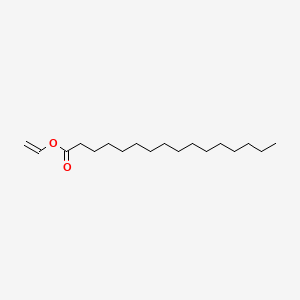
2-Pyridineacetamide
概要
説明
2-Pyridineacetamide is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, featuring an acetamide group attached to the second position of the pyridine ring
作用機序
Target of Action
The primary target of 2-Pyridineacetamide is specific enzyme activities, including cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its targets by inhibiting their activities . By inhibiting COX-2, this compound can potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
Given its inhibition of cox-2, it’s likely that the arachidonic acid pathway, which leads to the production of prostaglandins, is affected . The downstream effects of this could include a reduction in inflammation and pain.
Result of Action
This compound has demonstrated the capacity to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, and inducing this process in cancer cells can help to control the growth and spread of cancer.
生化学分析
Biochemical Properties
2-Pyridineacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclooxygenase-2 (COX-2), inhibiting its activity . Additionally, this compound has demonstrated the ability to induce apoptosis in cancer cells, suggesting interactions with proteins involved in apoptotic pathways . The compound’s interactions with these biomolecules highlight its potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving tyrosine kinases . By inhibiting tyrosine kinase activity, this compound can disrupt cell proliferation and induce apoptosis in cancer cells . Furthermore, the compound affects gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) by binding to its active site . Additionally, this compound interacts with tyrosine kinase receptors, inhibiting their activity and disrupting downstream signaling pathways . These interactions result in the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to this compound leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, with specific dosages required to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy as a therapeutic agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, where it can effectively inhibit enzyme activity and induce apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
2-Pyridineacetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with acetamide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.
Another method involves the condensation of 2-pyridinecarboxylic acid with ammonia, followed by reduction of the resulting 2-pyridinecarboxamide to yield this compound. This reduction can be achieved using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
2-Pyridineacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-pyridineethylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridineethylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Pyridineacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
2-Pyridinecarboxylic acid: Contains a carboxylic acid group instead of an acetamide group.
2-Pyridineethylamine: Features an ethylamine group instead of an acetamide group.
Uniqueness
2-Pyridineacetamide is unique due to its specific functional group, which imparts distinct chemical properties and reactivity
特性
IUPAC Name |
2-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCEKRAZBZVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202921 | |
| Record name | 2-Pyridineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-39-8 | |
| Record name | 2-Pyridineacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridineacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDINEACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyridineacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XX6ZUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-pyridineacetamide of interest as a potential Tyrosine Kinase Inhibitor?
A1: While the provided abstract doesn't delve into specific interaction mechanisms, it highlights that 2-pyridineacetamides represent a novel class of Tyrosine Kinase Inhibitors []. This suggests that researchers have identified promising inhibitory activity against Tyrosine Kinases within this chemical class. Further research is necessary to elucidate the specific interactions, structure-activity relationships, and potential therapeutic applications of 2-pyridineacetamides as Tyrosine Kinase Inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


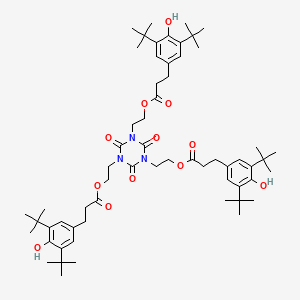

![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)
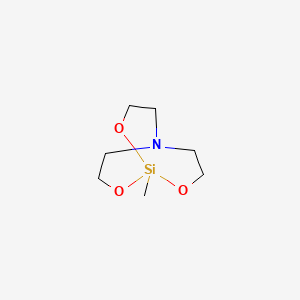
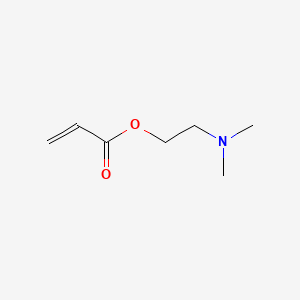
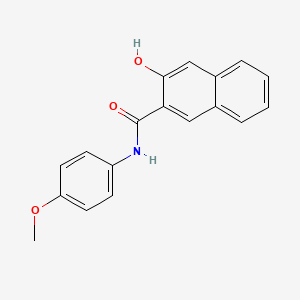


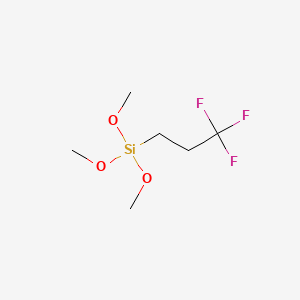
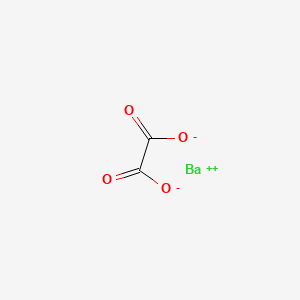
![N-[Bis(4-methoxyphenyl)methylene]benzylamine](/img/structure/B1583760.png)
